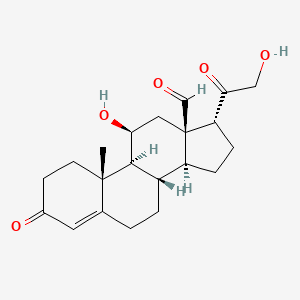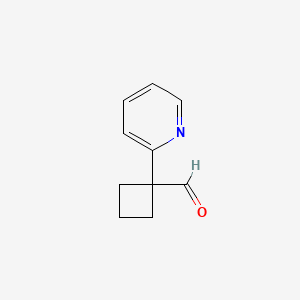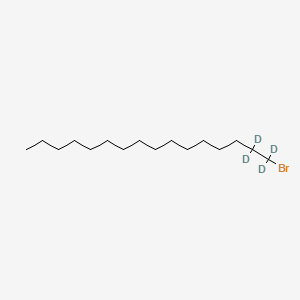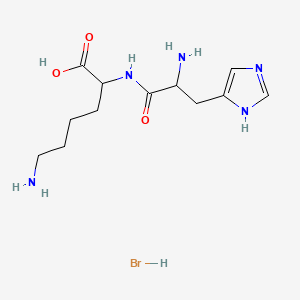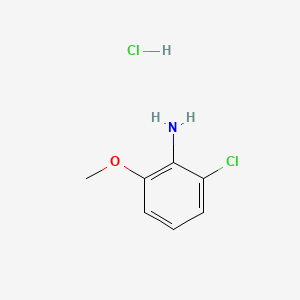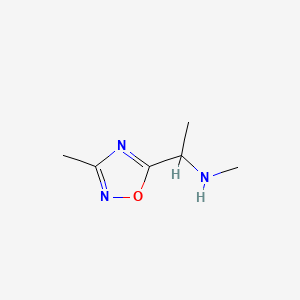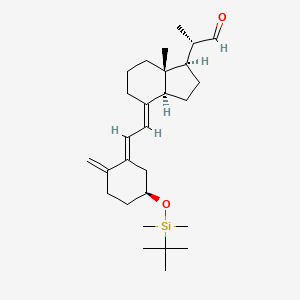
4-Chloro-7-iodo-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-7-iodo-6-methoxyquinoline” is a chemical compound with the molecular formula C10H7ClINO . It is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The 4-position of the quinoline is substituted with a chlorine atom, the 7-position with an iodine atom, and the 6-position with a methoxy group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 319.53 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the literature .Scientific Research Applications
Synthesis and Antimicrobial Applications
4-Chloro-7-iodo-6-methoxyquinoline and its derivatives have been explored extensively in the field of synthetic chemistry, primarily serving as key building blocks for the synthesis of antibiotics. A practical and scalable route was developed for the synthesis of halogenated quinoline derivatives, demonstrating their significant potential in antimicrobial drug discovery due to their efficacy against a variety of microbial strains. The method reported offers a useful approach for synthesizing these compounds, highlighting their importance in developing new antimicrobial agents (Flagstad et al., 2014).
Chemosensor Applications
Another fascinating application of quinoline derivatives is in the development of chemosensors for heavy metals. Specifically, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 was shown to selectively respond to Cd2+ ions over other tested metal ions, indicating its potential use in detecting cadmium concentrations in waste effluent streams and food products. This compound's selective binding and fluorescence response to Cd2+ over Zn2+ make it a promising tool for environmental monitoring and food safety applications (Prodi et al., 2001).
Luminescence Properties
The modification of quinoline derivatives to include cyano functional groups resulted in compounds with notable fluorescence properties. Specifically, the introduction of cyano substituents to 6-methoxyquinolin-2-ones, synthesized via 4-chloro-6-methoxyquinolin-2-ones, demonstrated varied emission values and large Stokes shifts, suggesting their application in the development of fluorescent materials and sensors (Enoua et al., 2009).
Future Directions
The future directions for “4-Chloro-7-iodo-6-methoxyquinoline” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by quinoline derivatives, this compound could be a promising candidate for drug development .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of lenvatinib , a multi-target tyrosine kinase inhibitor . Lenvatinib targets multiple receptor tyrosine kinases (RTKs), including VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT . These RTKs play crucial roles in pathologic angiogenesis, tumor growth, and cancer progression .
Mode of Action
This inhibition can prevent the activation of downstream signaling pathways involved in cell proliferation and angiogenesis .
Biochemical Pathways
Lenvatinib inhibits angiogenesis by blocking VEGFR, leading to reduced blood supply to the tumor . It also inhibits other RTKs involved in tumor proliferation and progression .
Pharmacokinetics
Lenvatinib is orally administered and widely distributed in the body . It is metabolized primarily in the liver and excreted in feces .
Result of Action
Lenvatinib’s inhibition of multiple RTKs leads to reduced tumor angiogenesis and proliferation, thereby slowing tumor growth .
Properties
IUPAC Name |
4-chloro-7-iodo-6-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZGJCLCJIHRDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
